perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone is a small molecule compound developed by The University of Oklahoma.
Preparation Methods
The synthetic routes for perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone involve several steps, starting from basic organic compounds. The preparation typically involves a Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a compound containing an active hydrogen atom. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained Industrial production methods for perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[33
Chemical Reactions Analysis
perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[33
Chemistry: It is used as a model compound in studies involving ATPase inhibition and enzyme kinetics.
Biology: Research has explored its effects on cellular processes and its potential as a tool for studying ATPase-related functions.
Medicine: Although its development for treating cardiac arrhythmias was terminated, it continues to be of interest in pharmacological research.
Mechanism of Action
perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone exerts its effects by inhibiting ATPase, an enzyme that plays a crucial role in cellular energy metabolism. By inhibiting ATPase, this compound disrupts the hydrolysis of adenosine triphosphate (ATP), leading to altered cellular energy dynamics. This inhibition affects various molecular targets and pathways, including those involved in ion transport and muscle contraction .
Comparison with Similar Compounds
perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone is unique due to its specific inhibition of ATPase. Similar compounds include:
BRB-I-28: Another ATPase inhibitor with a different molecular structure.
SAZ-VII-22: A related compound with similar antiarrhythmic properties but different chemical characteristics.
In comparison, perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[33
Properties
CAS No. |
142106-99-8 |
---|---|
Molecular Formula |
C17H25ClN2O5 |
Molecular Weight |
372.8 g/mol |
IUPAC Name |
perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone |
InChI |
InChI=1S/C17H24N2O.ClHO4/c1-13(2)18-9-14-8-15(10-18)12-19(11-14)17(20)16-6-4-3-5-7-16;2-1(3,4)5/h3-7,13-15H,8-12H2,1-2H3;(H,2,3,4,5) |
InChI Key |
NUYPCKIZNDHNFG-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC2CC(C1)CN(C2)C(=O)C3=CC=CC=C3.OCl(=O)(=O)=O |
Canonical SMILES |
CC(C)N1CC2CC(C1)CN(C2)C(=O)C3=CC=CC=C3.OCl(=O)(=O)=O |
Synonyms |
SAZ VII 23 SAZ VII-23 SAZ-VII-23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.